molecular formula C18H22N4O3 B2495741 3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid CAS No. 1026765-64-9

3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid

Cat. No.: B2495741
CAS No.: 1026765-64-9
M. Wt: 342.399
InChI Key: JXNSKSRSHWHDBH-UHFFFAOYSA-N
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Description

3-{[4-(dimethylamino)phenyl]carbamoyl}-2-{[(pyridin-2-yl)methyl]amino}propanoic acid is a useful research compound. Its molecular formula is C18H22N4O3 and its molecular weight is 342.399. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

4-[4-(Dimethylamino)anilino]-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid is a compound of interest in various fields of chemical research, particularly in the synthesis and structural analysis of complex molecules. A study by Naveen et al. (2016) focuses on the molecular and crystal structure of a related compound, 4-oxo-4-(pyridin-3-ylamino)butanoic acid, revealing insights into its hydrogen bonding and three-dimensional supramolecular structure. Another research by PrakashShet et al. (2018) investigates the supramolecular synthons in the crystals of N-(aryl)-succinamic acids, highlighting the importance of hydrogen bonds and C H…O interactions in forming one-dimensional helical columns and a three-dimensional architecture, showcasing the structural diversity and complexity these molecules can exhibit (Naveen et al., 2016), (PrakashShet et al., 2018).

Chemical Reactions and Catalysis

The compound has been explored for its potential in chemical reactions and catalysis. Umehara et al. (2016) describe a novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides, demonstrating the compound's utility in acylation reactions with high functional group compatibility. This reveals its potential as a versatile reagent in organic synthesis, especially for modifying non-nucleophilic nitrogen compounds including indoles and pyrroles (Umehara et al., 2016).

Applications in Material Science

In material science, the compound finds application in the development of novel materials and technologies. For instance, Ali et al. (2012) have utilized a related compound, 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, for the optical gating of synthetic ion channels in nanofluidic devices, demonstrating its utility in the controlled transport of ionic species and potential applications in sensing and information processing (Ali et al., 2012).

Future Directions

The compound could potentially be used in proteomics research . Additionally, it could serve as a starting material for the synthesis of a variety of heterocyclic compounds .

Properties

IUPAC Name

4-[4-(dimethylamino)anilino]-4-oxo-2-(pyridin-2-ylmethylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-22(2)15-8-6-13(7-9-15)21-17(23)11-16(18(24)25)20-12-14-5-3-4-10-19-14/h3-10,16,20H,11-12H2,1-2H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNSKSRSHWHDBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC(C(=O)O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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